molecular formula C24H31NO6 B5148689 isobutyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate

isobutyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate

Cat. No.: B5148689
M. Wt: 429.5 g/mol
InChI Key: CGGYYSGTOMVSFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate, also known as TEB, is a compound that has gained attention in scientific research due to its potential applications in various fields. TEB is a derivative of benzoylphenylurea, a class of insecticides that disrupts the growth and development of insects. However, TEB has been found to have other properties beyond its insecticidal activity. In

Scientific Research Applications

Isobutyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate has been studied for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, this compound has been found to have insecticidal activity against a wide range of pests, including the cotton bollworm, diamondback moth, and tobacco budworm. This compound has also been explored as a potential anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been investigated for its potential use in the development of liquid crystal materials.

Mechanism of Action

The mechanism of action of isobutyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate is not fully understood, but it is believed to involve the disruption of cell division and growth. This compound has been found to inhibit the activity of tubulin, a protein involved in the formation of microtubules, which are essential for cell division. By inhibiting tubulin, this compound may disrupt the normal growth and development of cells, leading to the insecticidal and anticancer effects observed in studies.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In insects, this compound has been shown to disrupt the normal development of larvae, leading to mortality or deformities in adult insects. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, leading to a decrease in cell proliferation. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects in vitro.

Advantages and Limitations for Lab Experiments

One advantage of using isobutyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, this compound has a relatively low toxicity compared to other insecticides, making it safer to handle in a lab setting. However, this compound may have limited applications in some fields due to its specific mechanism of action and target organisms. Additionally, the synthesis of this compound may be challenging and time-consuming, limiting its availability for some research projects.

Future Directions

There are several future directions for research involving isobutyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate. In agriculture, this compound could be further studied for its potential as a sustainable and environmentally friendly insecticide. In medicine, this compound could be explored as a potential treatment for cancer or other diseases involving abnormal cell growth. Additionally, this compound could be further investigated for its potential use in materials science, particularly in the development of liquid crystal materials. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of isobutyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate involves the reaction of 3,4,5-triethoxybenzoic acid with isobutylamine and benzoyl chloride. The resulting compound is then purified through recrystallization. This method has been reported to yield this compound with a purity of over 95%.

Properties

IUPAC Name

2-methylpropyl 4-[(3,4,5-triethoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO6/c1-6-28-20-13-18(14-21(29-7-2)22(20)30-8-3)23(26)25-19-11-9-17(10-12-19)24(27)31-15-16(4)5/h9-14,16H,6-8,15H2,1-5H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGYYSGTOMVSFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)C(=O)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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